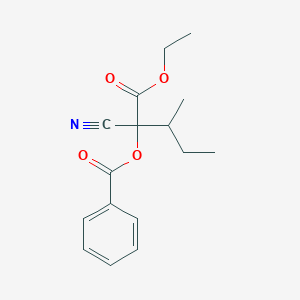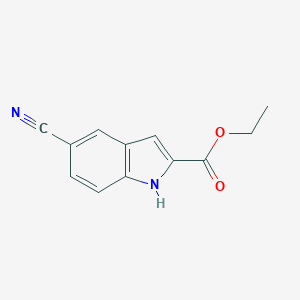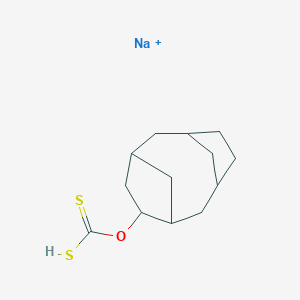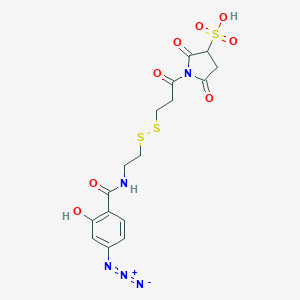![molecular formula C10H9N B034814 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine CAS No. 100190-87-2](/img/structure/B34814.png)
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, also known as CP-544, 972, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 is not fully understood. However, it is believed to act as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR has also been shown to have neuroprotective effects.
Biochemische Und Physiologische Effekte
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models and in humans. 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has also been shown to have neuroprotective effects and to improve the survival of neurons. Additionally, it has been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 in lab experiments is that it has been shown to have a low toxicity profile. This makes it a safer compound to use in animal studies compared to other compounds. However, one limitation is that the exact mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972. One potential direction is to investigate its potential as a treatment for cognitive impairment in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a treatment for depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 and to develop more specific compounds that target the α7 nAChR.
Synthesemethoden
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 was first synthesized by Pfizer in the late 1990s. The synthesis method involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced to the desired compound using a reducing agent. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has been the subject of various scientific research studies due to its potential therapeutic effects. It has been studied for its potential as a treatment for depression, anxiety, and schizophrenia. 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has also been studied for its potential as a cognitive enhancer and for its neuroprotective properties.
Eigenschaften
CAS-Nummer |
100190-87-2 |
|---|---|
Produktname |
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine |
Molekularformel |
C10H9N |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
9-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C10H9N/c1-2-11-4-8-5(1)9-7-3-6(8)10(7)9/h1-2,4,6-7,9-10H,3H2 |
InChI-Schlüssel |
QNCDVUXUYRVGJJ-UHFFFAOYSA-N |
SMILES |
C1C2C3C1C4=C(C23)C=CN=C4 |
Kanonische SMILES |
C1C2C3C1C4=C(C23)C=CN=C4 |
Synonyme |
5,6-Methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine,4b,5,5a,6-tetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



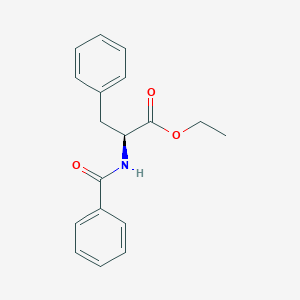
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)
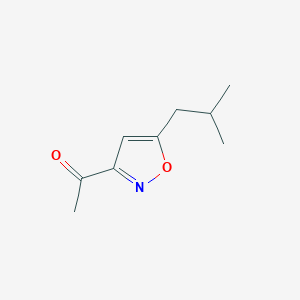

![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)

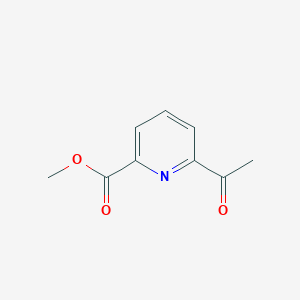
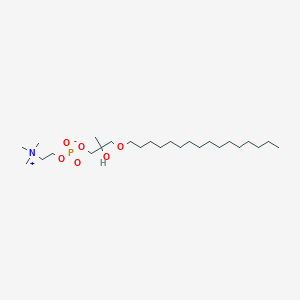
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
